molecular formula C9H10BrNO2 B1424232 Methyl 4-(aminomethyl)-3-bromobenzoate CAS No. 1260679-57-9

Methyl 4-(aminomethyl)-3-bromobenzoate

Cat. No. B1424232
M. Wt: 244.08 g/mol
InChI Key: PQHVNMAJMLQYLJ-UHFFFAOYSA-N
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Description

“Methyl 4-(aminomethyl)benzoate hydrochloride” is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported .

Scientific Research Applications

Synthesis of Anticancer Compounds

One application involves the synthesis of key intermediates for anticancer drugs that inhibit thymidylate synthase. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound related to Methyl 4-(aminomethyl)-3-bromobenzoate, has been synthesized from 2-amino-5-methylbenzoic acid, which is prepared through a series of chemical reactions starting from p-toluidine. This pathway demonstrates the role of such compounds in the synthesis of potential anticancer drugs (Cao Sheng-li, 2004).

Photosensitizer for Photodynamic Therapy

Another application is in the development of photosensitizers for photodynamic therapy, which is a treatment method for cancer. A study describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Understanding Molecular Properties

Research also delves into understanding the molecular properties of related compounds. For instance, the study of Methyl 2-amino 5-bromobenzoate using the DFT method provides insights into its vibrational properties, molecular dynamics, and potential for non-linear optical (NLO) activity, which is crucial for various applications in materials science (A. Saxena, Megha Agrawal, & A. Gupta, 2015).

Synthesis of Antifungal Agents

Additionally, novel polyfunctional arenesulfonamides derived from 3-amino-5-bromobenzoic acid, a compound structurally similar to Methyl 4-(aminomethyl)-3-bromobenzoate, have been explored for their antifungal properties, particularly against Malassezia furfur, which is associated with skin diseases like seborrheic dermatitis (Lena Trifonov et al., 2020).

Safety And Hazards

“Methyl 4-(aminomethyl)benzoate hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(aminomethyl)-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHVNMAJMLQYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(aminomethyl)-3-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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